

XST-14 Experimental Protocol for Cell Culture: Application Notes

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Compound of Interest

Compound Name: XST-14
Cat. No.: B15607131

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive set of protocols for the culture and experimental manipulation of the hypothetical **XST-14** cell line, a model system developed for oncology drug discovery. Detailed methodologies for routine cell maintenance, cryopreservation, and key experimental assays are presented. These include a cell proliferation assay, a transient transfection protocol, and western blot analysis for protein expression. Quantitative data are summarized in tabular format, and signaling pathways and experimental workflows are visualized using diagrams to ensure clarity and reproducibility.

Introduction

The **XST-14** cell line is a hypothetical adherent human cell line derived from a patient with a specific form of cancer. It is engineered to be a robust model for studying tumor growth, metastasis, and the efficacy of novel therapeutic compounds. These application notes provide standardized protocols to ensure consistent results and facilitate collaboration among researchers.

Cell Culture Protocols

Required Materials

- XST-14 cells
- Complete Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
- Trypsin-EDTA (0.25%)
- Cryopreservation Medium: 90% FBS, 10% DMSO
- Sterile cell culture flasks, plates, and consumables
- Humidified incubator at 37°C with 5% CO₂

Protocol: Thawing Cryopreserved XST-14 Cells.[1][2][3]

- Warm the Complete Growth Medium to 37°C.
- Quickly thaw the cryovial of frozen cells in a 37°C water bath until a small ice crystal remains.[1]
- Wipe the vial with 70% ethanol before opening in a sterile cell culture hood.
- Slowly transfer the cells into a 15 mL conical tube containing 9 mL of pre-warmed Complete Growth Medium.[2]
- Centrifuge the cell suspension at 300 x g for 3 minutes to pellet the cells.[2]
- Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed Complete Growth Medium.
- Transfer the cell suspension to a T75 flask.
- Incubate at 37°C in a humidified atmosphere with 5% CO₂.
- Replace the medium after 24 hours to remove any residual DMSO.[2]

Protocol: Maintaining and Passaging XST-14 Cells.[4][5]

- Observe the cells under a microscope to ensure they are healthy and have reached 80-90% confluency.[3]
- Aspirate the medium from the flask.
- Wash the cell monolayer once with 5 mL of sterile PBS.
- Add 2 mL of Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.[3]
- Add 8 mL of pre-warmed Complete Growth Medium to inactivate the trypsin.
- Gently pipette the cell suspension up and down to create a single-cell suspension.
- Perform a cell count using a hemocytometer or automated cell counter.
- Seed new T75 flasks at a density of 2×10^4 cells/cm². A split ratio of 1:5 to 1:10 is generally recommended.
- Incubate the new flasks at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days.

Protocol: Cryopreserving XST-14 Cells.[3][4]

- Follow steps 1-7 of the passaging protocol.
- Centrifuge the required volume of cells at 300 x g for 3 minutes.[2]
- Resuspend the cell pellet in cold Cryopreservation Medium at a concentration of 1×10^6 cells/mL.
- Aliquot 1 mL of the cell suspension into each cryovial.
- Place the vials in a controlled-rate freezing container and store at -80°C overnight.
- Transfer the vials to liquid nitrogen for long-term storage.

Experimental Protocols

XST-14 Proliferation Assay with Compound 'ABC' (MTT Assay).[6][7]

This protocol determines the effect of a hypothetical Compound 'ABC' on the proliferation of **XST-14** cells.

- Seed **XST-14** cells in a 96-well plate at a density of 5,000 cells per well in 100 μ L of Complete Growth Medium.[4]
- Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[4]
- Prepare serial dilutions of Compound 'ABC' in Complete Growth Medium.
- Remove the medium from the wells and add 100 μ L of the diluted compound or vehicle control.
- Incubate for 48 hours at 37°C with 5% CO₂.
- Add 10 μ L of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [5]
- Add 100 μ L of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well. [5]
- Mix gently on an orbital shaker to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.

Transient Transfection of XST-14 Cells

This protocol describes the introduction of a plasmid expressing a fluorescent protein into **XST-14** cells using a lipid-based transfection reagent.

- One day before transfection, seed 2.5×10^5 **XST-14** cells per well in a 6-well plate. Cells should be 70-80% confluent at the time of transfection.

- In tube A, dilute 2.5 µg of plasmid DNA into 250 µL of serum-free medium.
- In tube B, dilute 5 µL of a lipid-based transfection reagent into 250 µL of serum-free medium. Incubate for 5 minutes at room temperature.
- Combine the contents of tube A and tube B, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
- Add the 500 µL DNA-lipid complex dropwise to the cells in each well.
- Incubate the cells for 24-48 hours at 37°C with 5% CO₂ before analysis.

Analysis of Protein Expression by Western Blot

This protocol is for detecting the expression levels of a target protein (e.g., "Protein-Y") in **XST-14** cells following treatment.

- Plate and treat **XST-14** cells as required for the experiment.
- Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.
- Quantify protein concentration using a BCA assay.
- Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
- Separate the protein samples by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against "Protein-Y" overnight at 4°C.
- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

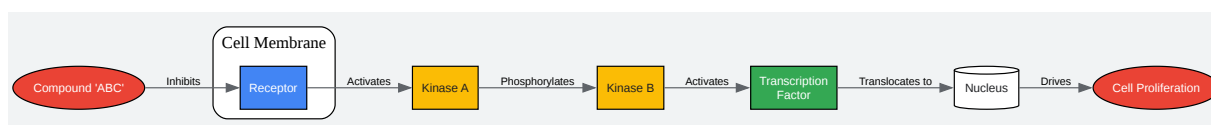
Data Presentation

Table 1: Effect of Compound 'ABC' on **XST-14** Cell Viability

Compound 'ABC' Concentration (μM)	Mean Absorbance (570 nm)	Standard Deviation	% Viability
0 (Vehicle)	1.254	0.087	100.0
0.1	1.211	0.091	96.6
1	1.053	0.075	84.0
10	0.627	0.054	50.0
50	0.251	0.033	20.0
100	0.138	0.021	11.0

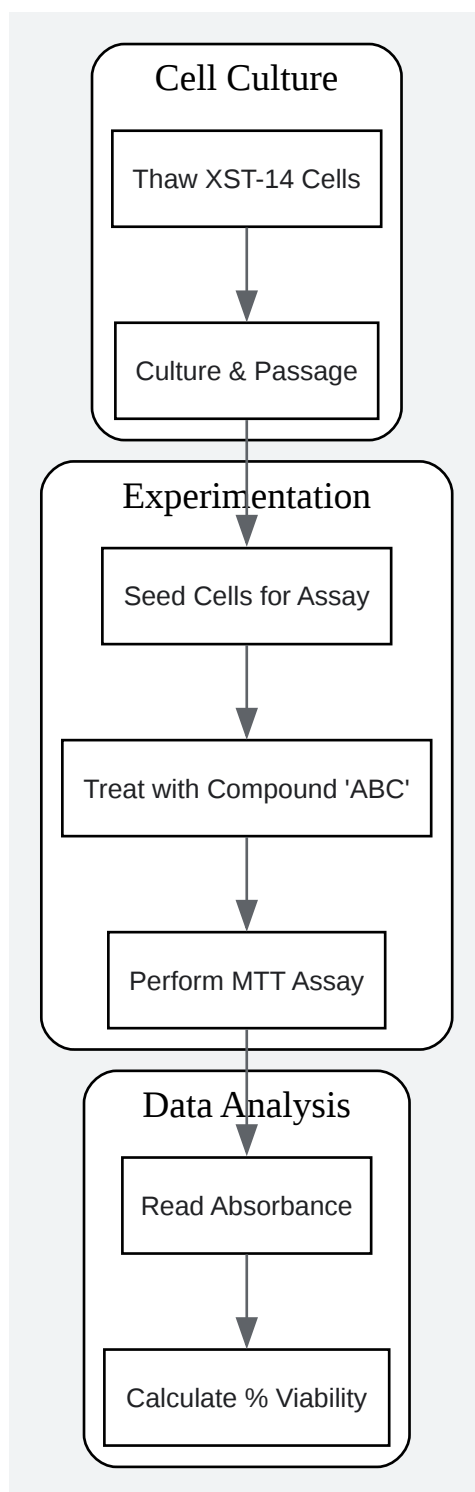
This table presents hypothetical data for illustrative purposes.

Mandatory Visualizations



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Caption: Hypothetical signaling pathway in **XST-14** cells inhibited by Compound 'ABC'.



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Caption: Workflow for assessing Compound 'ABC' cytotoxicity in **XST-14** cells.

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